1,2,4,6-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,4,6-Tetrachlorodibenzo-P-dioxin is a member of the chlorinated dibenzo-p-dioxins (CDDs) family, which are a group of manufactured chemicals known for their persistence in the environment and potential toxicity . These compounds are often by-products of industrial processes such as the manufacture of organochlorides, paper bleaching, and waste incineration . Due to their stability and lipophilicity, they tend to bioaccumulate in the food chain, posing significant environmental and health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetrachlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of chlorinated phenols under basic conditions, followed by oxidative coupling . The reaction typically requires a catalyst such as copper or iron and is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound is generally unintentional and occurs as a by-product during the manufacture of other chemicals, such as herbicides and pesticides . It can also be formed during the combustion of organic materials containing chlorine, such as polyvinyl chloride (PVC) and other chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetrachlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated dioxins or other oxidized products.
Reduction: Reduction reactions can dechlorinate the compound, leading to less chlorinated dioxins.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Halogen exchange reactions typically involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce higher chlorinated dioxins, while reduction can yield less chlorinated derivatives .
Scientific Research Applications
1,2,4,6-Tetrachlorodibenzo-P-dioxin has several scientific research applications:
Mechanism of Action
1,2,4,6-Tetrachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of various genes . Upon binding to AhR, the compound induces the expression of genes associated with xenobiotic metabolism, inflammation, and cell proliferation . This activation can lead to toxic effects such as immunosuppression, endocrine disruption, and carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
Polychlorinated Dibenzofurans (PCDFs): Structurally similar but differ in the position of chlorine atoms.
Polychlorinated Biphenyls (PCBs): Share similar toxicological properties and mechanisms of action.
Uniqueness
1,2,4,6-Tetrachlorodibenzo-P-dioxin is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects . Compared to TCDD, it may have different binding affinities to AhR and varying degrees of toxicity .
Properties
IUPAC Name |
1,2,4,6-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-11-7(15)4-6(14)9(16)12(11)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBZUDHTCXCNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074090 | |
Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-27-7 | |
Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,6-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,6-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJM001N953 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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